Cas no 1805717-25-2 (3-Ethoxy-2-hydrazinylmandelic acid)

3-Ethoxy-2-hydrazinylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-Ethoxy-2-hydrazinylmandelic acid
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- インチ: 1S/C10H14N2O4/c1-2-16-7-5-3-4-6(8(7)12-11)9(13)10(14)15/h3-5,9,12-13H,2,11H2,1H3,(H,14,15)
- InChIKey: JULHDXWFHBPDOT-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(C(C(=O)O)O)=C1NN
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- トポロジー分子極性表面積: 105
- XLogP3: -1.3
3-Ethoxy-2-hydrazinylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024378-1g |
3-Ethoxy-2-hydrazinylmandelic acid |
1805717-25-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015024378-250mg |
3-Ethoxy-2-hydrazinylmandelic acid |
1805717-25-2 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015024378-500mg |
3-Ethoxy-2-hydrazinylmandelic acid |
1805717-25-2 | 97% | 500mg |
806.85 USD | 2021-06-18 |
3-Ethoxy-2-hydrazinylmandelic acid 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-Ethoxy-2-hydrazinylmandelic acidに関する追加情報
3-Ethoxy-2-hydrazinylmandelic Acid (CAS No. 1805717-25-2): A Promising Scaffold for Pharmaceutical and Biochemical Research
3-Ethoxy-2-hydrazinylmandelic acid (CAS No. 1805717-25-2) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This molecule combines the pharmacophoric elements of mandelic acid derivatives with a hydrazine functional group, offering a versatile platform for drug design and development. The CAS registry number 1805717-25-2 uniquely identifies this compound, which is characterized by its ethoxy substitution at the α-carbon position and a hydrazine moiety at the β-position relative to the carboxylic acid group. Recent studies have highlighted its potential as a building block for synthesizing novel anti-inflammatory, antimicrobial, and antitumor agents.
The core structure of 3-Ethoxy-2-hydrazinylmandelic acid consists of a substituted mandelic acid backbone, where the ethoxy group introduces steric and electronic effects that influence molecular interactions. The presence of the hydrazine functional group (NH–NH₂) provides opportunities for forming diverse heterocyclic systems through condensation reactions with carbonyl compounds or aldehydes. This property aligns with modern drug discovery strategies that emphasize scaffold diversity and multi-target pharmacology. Notably, recent computational studies have demonstrated that derivatives of this compound exhibit favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles when compared to traditional β-lactam antibiotics.
Synthetic approaches to CAS No. 1805717-25-2 typically involve multi-step organic reactions starting from mandelic acid precursors. A key step involves the selective alkylation of the α-carbon position using ethyl halides under phase-transfer catalysis conditions. The introduction of the hydrazine moiety is achieved through nucleophilic substitution reactions with hydrazine hydrate or its derivatives. Recent advancements in green chemistry methodologies have enabled more efficient syntheses using microwave-assisted protocols and solvent-free conditions, reducing reaction times while maintaining high yields.
In terms of biological activity, preliminary in vitro studies have shown that compounds derived from 3-Ethoxy-2-hydrazinylmandelic acid demonstrate potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Eschерichia coli. The mechanism appears to involve disruption of cell wall synthesis pathways similar to those targeted by β-lactam antibiotics but with reduced cross-resistance potential. Additionally, these derivatives have shown promise as metal chelators in chelation therapy applications due to their ability to form stable complexes with transition metals like iron(III) and copper(II).
The structural flexibility of this scaffold has also attracted interest in neuropharmacological research. Recent investigations into substituted hydrazinylmandelates revealed their ability to modulate acetylcholinesterase activity at nanomolar concentrations, suggesting potential applications in Alzheimer's disease treatment development. Furthermore, crystallographic analyses published in 2024 have elucidated key hydrogen bonding patterns between these compounds and target enzymes, providing valuable insights for rational drug design.
In agricultural chemistry contexts, derivatives of CAS No. 1805717-25-2 have been explored as herbicidal agents due to their mode of action involving inhibition of shikimate pathway enzymes essential for plant growth. Field trials conducted in controlled environments demonstrated selective herbicidal activity against broadleaf weeds without significant phytotoxicity to cereal crops when applied at optimal concentrations.
The environmental impact profile of this compound class has been extensively studied through life cycle assessment (LCA) models published in 2023. These studies indicate that biodegradation rates are comparable to established pharmaceuticals while maintaining low aquatic toxicity indices under standard OECD test conditions. This makes them attractive candidates for developing sustainable pharmaceutical products aligned with circular economy principles.
Ongoing research continues to explore novel conjugation strategies involving this scaffold with polymeric materials for targeted drug delivery applications. Surface modification techniques using click chemistry approaches have enabled the creation of stimuli-responsive nanocarriers capable of pH-dependent release profiles suitable for cancer chemotherapy applications.
In conclusion, the unique structural features and multifunctional properties of 3-Ethoxy-2-hydrazinylmandelic acid position it as an important lead compound in contemporary medicinal chemistry research programs worldwide. Its adaptability across multiple therapeutic areas combined with favorable safety profiles underscores its significance as a modern chemical tool for developing next-generation pharmaceuticals.
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